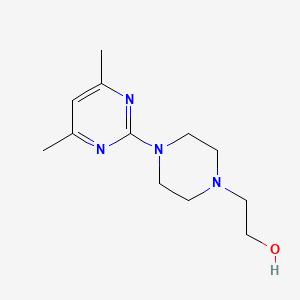

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-4-(4,6-dimethyl-pyrimidin-2-yl)piperazine (HEDP) is an organic compound that has been widely studied and used in a variety of scientific and industrial applications. HEDP is a white crystalline solid with a molecular weight of 215.28 g/mol. It is a low molecular weight aminopolycarboxylic acid that is used as a chelating agent, corrosion inhibitor, and scale inhibitor in water treatment applications. HEDP is also used as a surfactant in detergents, as a dispersant in paints, and as a dispersing agent in the manufacture of pigments. It is also used in the manufacture of pharmaceuticals, dyes, and leather products.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

- A study by Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effect against human cancer cell lines. Compounds in this series exhibited moderate to good anticancer activity, with compound 6d showing potential as an anticancer agent (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Age-Related Diseases

- Jin et al. (2010) researched analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with free radical scavenger groups. These compounds showed promise in protecting cells against damage induced by hydrogen peroxide and hydroxyl radicals. They could be candidates for treating cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (Jin, Randazzo, Zhang, & Kador, 2010).

Antimicrobial Activity

- Yurttaş et al. (2016) synthesized new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate. These compounds were tested for antimicrobial activity, with several showing high efficacy (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016).

HIV-1 Inhibition

- Romero et al. (1994) synthesized analogues of U-80493E, leading to bis(heteroaryl)piperazines (BHAPs) that were significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Polyamide Synthesis

- Hattori and Kinoshita (1979) synthesized polyamides containing uracil and adenine, as well as polyamides containing theophylline and thymine, using processes that included piperazine. These polyamides had molecular weights in the range of 1000–6000 and were water-soluble https://consensus.app/papers/syntheses-polyamides-containing-theophylline-thymine-hattori/1671ff7442ad5d64bb01c1025bdaf079/?utm_source=chatgpt" target="_blank">(Hattori & Kinoshita, 1979a; Hattori & Kinoshita, 1979b)

Estrogen Receptor Binding and Antiproliferative Activities

- Parveen et al. (2017) studied derivatives of 2-amino-7-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds, showing significant anti-proliferative activities against human cancer cell lines (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Eigenschaften

IUPAC Name |

2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-10-9-11(2)14-12(13-10)16-5-3-15(4-6-16)7-8-17/h9,17H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZJTGYESJVGGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)